molecular formula C9H19N3O2 B13349633 N'-Hydroxy-2-(4-(1-hydroxyethyl)piperidin-1-yl)acetimidamide

N'-Hydroxy-2-(4-(1-hydroxyethyl)piperidin-1-yl)acetimidamide

Cat. No.: B13349633
M. Wt: 201.27 g/mol
InChI Key: WIBPNRLVQLZUTD-UHFFFAOYSA-N
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Description

N’-Hydroxy-2-(4-(1-hydroxyethyl)piperidin-1-yl)acetimidamide is a compound that features a piperidine ring, which is a six-membered ring containing one nitrogen atom Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach is the Ugi reaction, which is a multicomponent reaction that can efficiently form the piperidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(4-(1-hydroxyethyl)piperidin-1-yl)acetimidamide can undergo various chemical reactions including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imidamide group can be reduced to form amines.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while reduction of the imidamide group can produce amines.

Scientific Research Applications

N’-Hydroxy-2-(4-(1-hydroxyethyl)piperidin-1-yl)acetimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(4-(1-hydroxyethyl)piperidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The hydroxyethyl and imidamide groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Hydroxy-2-(4-(1-hydroxyethyl)piperidin-1-yl)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H19N3O2

Molecular Weight

201.27 g/mol

IUPAC Name

N'-hydroxy-2-[4-(1-hydroxyethyl)piperidin-1-yl]ethanimidamide

InChI

InChI=1S/C9H19N3O2/c1-7(13)8-2-4-12(5-3-8)6-9(10)11-14/h7-8,13-14H,2-6H2,1H3,(H2,10,11)

InChI Key

WIBPNRLVQLZUTD-UHFFFAOYSA-N

Isomeric SMILES

CC(C1CCN(CC1)C/C(=N/O)/N)O

Canonical SMILES

CC(C1CCN(CC1)CC(=NO)N)O

Origin of Product

United States

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